molecular formula C21H20Cl2N6O3 B1679336 Rilmazafone CAS No. 99593-25-6

Rilmazafone

Numéro de catalogue: B1679336
Numéro CAS: 99593-25-6
Poids moléculaire: 475.3 g/mol
Clé InChI: KYHFRCPLIGODFH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse du rilmazafone implique plusieurs étapes, à commencer par la préparation de la structure triazolique de base. La voie de synthèse comprend généralement les étapes suivantes :

    Formation du cycle triazole : Cela implique la réaction de précurseurs appropriés dans des conditions contrôlées pour former le cycle triazole.

    Introduction de la partie benzophénone : Cette étape implique la fixation du groupe benzophénone au cycle triazole.

    Modifications finales :

Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.

Analyse Des Réactions Chimiques

Hydrolysis

  • Rilmazafone is hydrolyzed by aminopeptidase enzymes in the small intestine, leading to the formation of active benzodiazepine metabolites.

Ring Closure

  • The hydrolyzed product then undergoes a ring closure reaction to form the active benzodiazepine structure. This process results in a triazolo benzodiazepine structure similar to alprazolam.

Oxidation and Reduction

  • During the metabolic process, oxidation and reduction reactions may occur, leading to the formation of various metabolites. Studies in monkeys identified ten urinary metabolites resulting from these reactions.

Desglycylation

  • This compound undergoes desglycylation, which involves the removal of glycine residues.

Metabolic Conversion

  • This compound is metabolized by aminopeptidase enzymes in the small intestine, leading to the formation of rilmazolam.

Products Formed

  • The major products formed from these reactions are active benzodiazepine metabolites such as rilmazolam. The primary metabolites include rilmazolam, N-desmethyl rilmazolam, di-desmethyl rilmazolam, and carboxy rilmazolam.

Reaction Conditions

  • Common reagents and conditions used in these reactions include aminopeptidase enzymes and physiological conditions within the human body.

Key Metabolic Pathways

  • This compound's metabolism involves pathways that include desglycylation and cyclization .

Role of Aminopeptidases

  • This compound is exclusively metabolized to its cyclic form via a desglycylated metabolite by aminopeptidases in the small intestine .

Metabolites of this compound

MetaboliteDescription
RilmazolamAn active metabolite formed through hydrolysis and ring closure; binds to benzodiazepine receptors.
N-desmethyl rilmazolamA metabolite formed by the removal of a methyl group from rilmazolam.
Di-desmethyl rilmazolamA metabolite formed by the removal of two methyl groups from rilmazolam.
Carboxy rilmazolamA metabolite formed through oxidation processes.

Applications De Recherche Scientifique

Pharmacodynamics and Mechanism of Action

Rilmazafone is unique among benzodiazepines as it does not directly bind to benzodiazepine receptors. Instead, it is metabolized by aminopeptidase enzymes in the small intestine into active metabolites, including rilmazolam, which possesses the hypnotic properties typical of benzodiazepines. Studies have shown that this compound effectively induces and maintains sleep with minimal impact on skeletal muscle function, making it a suitable option for patients who require sleep aids without significant muscle relaxation effects .

Treatment of Insomnia

This compound is primarily indicated for short-term management of insomnia. Clinical trials have demonstrated its efficacy in improving sleep quality while minimizing next-day residual effects compared to other hypnotics like zolpidem and triazolam. For instance, a study involving elderly patients found that this compound had favorable outcomes regarding cognitive function the following day, suggesting a lower incidence of hangover effects .

Table 1: Comparison of Residual Effects of Hypnotics

HypnoticDoseResidual Effects (Next Day)
Zolpidem5 mgModerate
Triazolam0.125 mgModerate
This compound1 mgMinimal

Anxiolytic Effects

Research has indicated that this compound may also possess anxiolytic properties. In animal studies, it demonstrated greater potency than diazepam at lower doses in reducing anxiety-like behaviors . This potential application could make this compound beneficial for patients suffering from anxiety disorders alongside insomnia.

Contamination Incident

In December 2020, an incident occurred in Japan where the antifungal medication itraconazole was contaminated with this compound. This contamination led to several adverse drug reactions characterized by central nervous system depression symptoms such as dizziness and intense drowsiness. The incident prompted a recall and highlighted the importance of monitoring drug interactions and contamination risks in pharmaceuticals .

Table 2: Adverse Reactions Reported Post-Contamination

SymptomFrequency
DizzinessHigh
Loss of ConsciousnessModerate
Intense DrowsinessHigh

Fatal Cases Involving this compound

Two fatal cases linked to this compound use were reported in Sweden, where metabolites were detected post-mortem. The investigations revealed that this compound contributed to the causes of death in these cases, underscoring the importance of understanding its pharmacokinetics and potential for misuse .

Table 3: Metabolite Concentrations in Fatal Cases

MetaboliteCase 1 (ng/g)Case 2 (ng/g)
Rilmazolam7.91.7
N-desmethyl Rilmazolam651.4
Di-desmethyl Rilmazolam17070

Mécanisme D'action

Le Rilmazafone lui-même ne produit aucun effet psychoactif. Au lieu de cela, il est métabolisé par les enzymes aminopeptidases dans l’intestin grêle pour former des métabolites actifs de benzodiazépine. Ces métabolites se lient ensuite aux récepteurs des benzodiazépines dans le système nerveux central, renforçant les effets inhibiteurs de l’acide gamma-aminobutyrique (GABA) et produisant des effets sédatifs et hypnotiques .

Activité Biologique

Rilmazafone is a benzodiazepine pro-drug primarily used for the treatment of insomnia in Japan. Its pharmacological profile and biological activity have been the subject of various studies, revealing insights into its efficacy, metabolism, and potential side effects. This article delves into the biological activity of this compound, including its mechanism of action, metabolic pathways, clinical implications, and relevant case studies.

This compound acts as a pro-drug that metabolizes into several active compounds, primarily rilmazolam and its derivatives. The mechanism involves ring closure that results in a triazolo-benzodiazepine structure similar to alprazolam. This structure allows this compound to bind effectively to benzodiazepine receptors, specifically the omega1 and omega2 subtypes. Studies have shown that this compound and its metabolites demonstrate high affinity for these receptors, contributing to their hypnotic effects .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is rapidly metabolized into several active metabolites. The primary metabolites include:

  • Rilmazolam
  • N-desmethyl rilmazolam
  • Di-desmethyl rilmazolam
  • Carboxy rilmazolam

The maximum blood concentrations for these metabolites are reached at different times post-administration, with half-lives varying significantly:

  • Rilmazolam: 1 hour
  • N-desmethyl rilmazolam: 2-4 hours
  • Di-desmethyl rilmazolam: 11-16 hours
  • Carboxy rilmazolam: 2 hours .

Clinical Efficacy

Clinical studies have demonstrated that this compound is effective in improving sleep quality without significant next-day residual effects compared to other hypnotics like zolpidem and triazolam. In a randomized double-blind study involving elderly participants, this compound showed favorable results on balance tests and cognitive functions, indicating its potential for safer use in this demographic .

Adverse Effects and Safety Profile

Despite its therapeutic benefits, this compound has been associated with adverse effects, particularly central nervous system (CNS) depression. A notable incident in Japan involved the contamination of itraconazole with this compound, leading to increased reports of CNS-related adverse reactions such as dizziness and loss of consciousness .

Table 1: Summary of Adverse Effects Associated with this compound

Adverse EffectFrequencyNotes
DizzinessCommonReported in conjunction with other drugs
LightheadednessCommonParticularly noted during contamination cases
Loss of consciousnessRareLinked to overdose or interactions

Case Studies

Case Study 1: Contamination Incident
In December 2020, itraconazole was contaminated with this compound at a concentration exceeding therapeutic doses. This led to a spike in adverse drug reaction reports associated with CNS depression. The incident highlighted the importance of monitoring drug interactions and contamination in pharmaceutical products .

Case Study 2: Toxicological Findings
In a study involving fatal outcomes linked to this compound use, toxicological analyses revealed significant concentrations of its metabolites in the blood of deceased individuals. This emphasizes the need for careful dosage regulation and monitoring for potential drug interactions with other medications .

Propriétés

IUPAC Name

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N6O3/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23/h3-9H,10-11,24H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHFRCPLIGODFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85815-37-8 (hydrochloride)
Record name Rilmazafone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10244150
Record name Rilmazafone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99593-25-6
Record name 5-[[(2-Aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99593-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rilmazafone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilmazafone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILMAZAFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU3H37T766
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rilmazafone
Reactant of Route 2
Reactant of Route 2
Rilmazafone
Reactant of Route 3
Reactant of Route 3
Rilmazafone
Reactant of Route 4
Reactant of Route 4
Rilmazafone
Reactant of Route 5
Rilmazafone
Reactant of Route 6
Rilmazafone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.